molecular formula C8H9N3O4 B10908876 (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid

(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B10908876
M. Wt: 211.17 g/mol
InChI Key: ZBEDMESWOQANFZ-UHFFFAOYSA-N
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Description

(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 3-nitroacrylic acid under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: (5-cyclopropyl-3-amino-1H-pyrazol-1-yl)acetic acid.

    Substitution: Various alkyl or aryl derivatives of the original compound.

    Condensation: Esters or amides of this compound.

Scientific Research Applications

(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The cyclopropyl group may enhance the compound’s binding affinity to its targets by providing steric hindrance and increasing hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    (5-cyclopropyl-3-amino-1H-pyrazol-1-yl)acetic acid: Similar structure but with an amino group instead of a nitro group.

    (5-cyclopropyl-3-methyl-1H-pyrazol-1-yl)acetic acid: Similar structure but with a methyl group instead of a nitro group.

    (5-cyclopropyl-3-chloro-1H-pyrazol-1-yl)acetic acid: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This reactivity can be advantageous in the synthesis of complex molecules and in biological applications where specific interactions with molecular targets are desired .

Biological Activity

(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic organic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a pyrazole ring with a cyclopropyl group and a nitro group, along with an acetic acid moiety. Its molecular formula is C8H9N3O4C_8H_9N_3O_4, and it has a molecular weight of approximately 195.18 g/mol. The unique structural components contribute significantly to its biological activities.

1. Anti-inflammatory Properties

Research indicates that compounds within the pyrazole family exhibit notable anti-inflammatory effects. For instance, studies have shown that derivatives similar to this compound can inhibit inflammatory pathways, comparable to established anti-inflammatory agents like indomethacin .

2. Analgesic Effects

The analgesic potential of this compound has been evaluated in various animal models. In one study, compounds containing the pyrazole nucleus demonstrated significant analgesic activity in carrageenan-induced pain models .

3. Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of bacterial strains. A study reported that pyrazole derivatives showed efficacy against E. coli and S. aureus, suggesting that this compound could serve as a foundation for developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial growth.
  • Receptor Binding : It likely interacts with receptors that modulate pain and inflammation pathways.

Study 1: Anti-inflammatory Activity

In a controlled study involving carrageenan-induced edema in mice, this compound was administered at varying doses. Results indicated a dose-dependent reduction in edema, with significant effects observed at higher concentrations compared to the control group .

Study 2: Antimicrobial Efficacy

A series of tests were conducted to assess the antimicrobial activity of this compound against several pathogens, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
5-MethylpyrazoleMethyl substitution on pyrazoleLower lipophilicity; potential in flavoring agents
3-Amino-5-cyclopropylpyrazoleAmino group instead of nitroEnhanced solubility; potential in medicinal chemistry
4-NitropyrazoleNitro group at position 4Different reactivity profile; used in explosives

The comparative analysis highlights how variations in structure affect the biological activity of pyrazole derivatives.

Properties

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

2-(5-cyclopropyl-3-nitropyrazol-1-yl)acetic acid

InChI

InChI=1S/C8H9N3O4/c12-8(13)4-10-6(5-1-2-5)3-7(9-10)11(14)15/h3,5H,1-2,4H2,(H,12,13)

InChI Key

ZBEDMESWOQANFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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